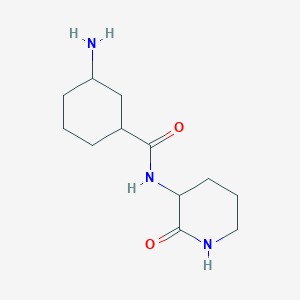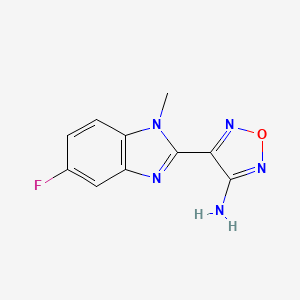![molecular formula C13H17N5O B7568143 3-amino-N-[(4-propan-2-ylphenyl)methyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B7568143.png)
3-amino-N-[(4-propan-2-ylphenyl)methyl]-1H-1,2,4-triazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N-[(4-propan-2-ylphenyl)methyl]-1H-1,2,4-triazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential in various fields.
Mécanisme D'action
The mechanism of action of 3-amino-N-[(4-propan-2-ylphenyl)methyl]-1H-1,2,4-triazole-5-carboxamide is not fully understood. However, it is believed to exert its effects by inhibiting various enzymes and proteins involved in cellular processes. It has been found to inhibit the activity of topoisomerase II, which is essential for DNA replication and repair. It also inhibits the activity of protein kinase C, which plays a crucial role in cell signaling and proliferation.
Biochemical and Physiological Effects:
3-amino-N-[(4-propan-2-ylphenyl)methyl]-1H-1,2,4-triazole-5-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and prevent the formation of biofilms by bacteria. It has also been found to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-amino-N-[(4-propan-2-ylphenyl)methyl]-1H-1,2,4-triazole-5-carboxamide in lab experiments is its broad-spectrum activity against various pathogens and cancer cells. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated in preclinical and clinical studies.
Orientations Futures
There are several future directions for the research on 3-amino-N-[(4-propan-2-ylphenyl)methyl]-1H-1,2,4-triazole-5-carboxamide. One of the areas of interest is the development of more potent and selective analogs of this compound for specific applications. Another area of research is the evaluation of the safety and efficacy of this compound in preclinical and clinical studies. Additionally, the potential of this compound in combination with other drugs or therapies needs to be explored further. Overall, the research on 3-amino-N-[(4-propan-2-ylphenyl)methyl]-1H-1,2,4-triazole-5-carboxamide holds promise for the development of novel treatments for various diseases.
Méthodes De Synthèse
The synthesis of 3-amino-N-[(4-propan-2-ylphenyl)methyl]-1H-1,2,4-triazole-5-carboxamide involves the reaction between 4-isopropylbenzylamine and 4-cyanobenzaldehyde, followed by the cyclization of the resulting Schiff base with hydrazine hydrate. The final product is obtained after purification and recrystallization.
Applications De Recherche Scientifique
3-amino-N-[(4-propan-2-ylphenyl)methyl]-1H-1,2,4-triazole-5-carboxamide has been extensively studied for its potential in various fields of scientific research. It has been found to exhibit antitumor, antiviral, antifungal, and antibacterial activities. It has also been studied for its potential in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
3-amino-N-[(4-propan-2-ylphenyl)methyl]-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-8(2)10-5-3-9(4-6-10)7-15-12(19)11-16-13(14)18-17-11/h3-6,8H,7H2,1-2H3,(H,15,19)(H3,14,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFHVIUIUASMEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)C2=NC(=NN2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-Chloro-2-fluorophenyl)sulfonyl-methylamino]-2-methylpropanoic acid](/img/structure/B7568098.png)


![2-[4-(3-Bromobenzoyl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B7568122.png)
![2-[4-[(4-Ethoxyphenyl)methyl]-1,4-diazepan-1-yl]acetic acid](/img/structure/B7568130.png)

![2-[4-[(5-Chlorothiophen-2-yl)methyl]-1,4-diazepan-1-yl]acetic acid](/img/structure/B7568137.png)

![3-[2,3-dihydro-1H-inden-5-ylsulfonyl(ethyl)amino]butanoic acid](/img/structure/B7568161.png)
![3-[(4-Chloro-2-methoxyphenyl)sulfonyl-ethylamino]-2-methylpropanoic acid](/img/structure/B7568164.png)
![3-[Ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]butanoic acid](/img/structure/B7568170.png)